molecular formula C21H24N4O2 B2708567 1-benzyl-3-[4-(dimethylamino)phenyl]-5-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione CAS No. 1005281-47-9

1-benzyl-3-[4-(dimethylamino)phenyl]-5-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione

Cat. No.: B2708567
CAS No.: 1005281-47-9
M. Wt: 364.449
InChI Key: QZOFGYGTFSRXFK-UHFFFAOYSA-N
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Description

1-benzyl-3-[4-(dimethylamino)phenyl]-5-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, agrochemicals, and materials science. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-[4-(dimethylamino)phenyl]-5-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione typically involves a multi-step process. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, microwave-assisted reactions, or continuous flow reactors to improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-[4-(dimethylamino)phenyl]-5-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as halides, amines, or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-benzyl-3-[4-(dimethylamino)phenyl]-5-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit the activity of kinases or proteases, which are involved in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-benzyl-3-[4-(dimethylamino)phenyl]-5-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione stands out due to its unique structural framework, which combines the pyrazole and tetrahydropyrrolo moieties.

Properties

IUPAC Name

1-benzyl-3-[4-(dimethylamino)phenyl]-5-methyl-2,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2/c1-23(2)16-11-9-15(10-12-16)18-17-19(21(27)24(3)20(17)26)25(22-18)13-14-7-5-4-6-8-14/h4-12,17-19,22H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZOFGYGTFSRXFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2C(NN(C2C1=O)CC3=CC=CC=C3)C4=CC=C(C=C4)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801324807
Record name 1-benzyl-3-[4-(dimethylamino)phenyl]-5-methyl-2,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrazole-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801324807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24793314
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1005281-47-9
Record name 1-benzyl-3-[4-(dimethylamino)phenyl]-5-methyl-2,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrazole-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801324807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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